molecular formula C8H12N4 B1487119 4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide CAS No. 2098131-68-9

4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Cat. No. B1487119
CAS RN: 2098131-68-9
M. Wt: 164.21 g/mol
InChI Key: KBCIYOZUZJQHHX-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-2H-indazole derivatives involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated by IR, mass, and one- and two-dimensional NMR spectra . The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and cyclization. Dehydration is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .

Scientific Research Applications

Synthesis and Chemical Properties

4,5,6,7-Tetrahydro-2H-Indazole-3-carboximidamide serves as a foundation in synthesizing various chemical compounds. For instance, a series of 1-aryl and 2-aryl-4,5,6,7-tetrahydroindazole carboxylic acids were synthesized, demonstrating significant anti-inflammatory activity in carrageenan edema tests (Nagakura et al., 1979). Another study reported a novel two-step synthesis for 4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide, highlighting the flexibility of this compound in reaction time and yield (Savant et al., 2014).

Biological and Pharmacological Activity

4,5,6,7-Tetrahydro-2H-Indazole derivatives have been investigated for their antimicrobial, analgesic, and anti-inflammatory properties. Gein et al. (2019) synthesized novel derivatives and evaluated their biological activities, underscoring the potential of these compounds in medicinal chemistry (Gein et al., 2019).

Catalysis and Organic Synthesis

The compound also finds application in catalysis and organic synthesis. For instance, its derivatives have been used in asymmetric allylic alkylation with palladium, demonstrating its utility in complex chemical reactions (Bovens et al., 1993). Another study reported efficient microwave-assisted synthesis of indazole derivatives, highlighting its role in green chemistry (Polo et al., 2016).

Coordination Compounds and Antimicrobial Properties

4,5,6,7-Tetrahydro-2H-Indazole derivatives have been studied for their coordination with metals like Cu(II), Co(II), and Ag(I), showing diverse geometric forms and antimicrobial properties (Khan et al., 2017).

Additional Applications

Other applications include its use in synthesizing azolyl carboximidamides as ligands for Zn(II) and Cu(II), which have been applied as catalysts in the copolymerization of carbon dioxide and epoxides, demonstrating its versatility in various chemical processes (Walther et al., 2006).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrazine hydrate, leading to the formation of hydrazones instead of indazoles . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit antimicrobial, analgesic, and anti-inflammatory activities . These effects are mediated through complex interactions with cellular components, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with hydrazine hydrate results in the formation of hydrazones, which can further influence biochemical pathways . Understanding these molecular mechanisms is essential for developing targeted therapies and improving the compound’s efficacy.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound’s effects can change over time, with potential long-term impacts on cellular function observed in both in vitro and in vivo studies . These temporal effects are important for determining the compound’s suitability for various applications and ensuring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with hydrazine hydrate, for example, leads to the formation of hydrazones, which can further participate in biochemical reactions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is important for improving the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H2,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCIYOZUZJQHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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